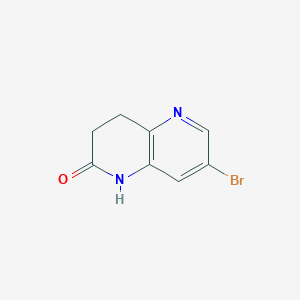

7-bromo-3,4-dihydro-1,5-naphthyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-bromo-3,4-dihydro-1,5-naphthyridin-2(1H)-one, also known as 7-bromo-1,5-naphthyridin-2(1H)-one, is a heterocyclic organic compound belonging to the naphthyridine family. It is a colorless, crystalline solid that is insoluble in water and has a molecular weight of 261.2 g/mol. This compound is a useful synthetic intermediate in the synthesis of a variety of biologically active compounds.

Aplicaciones Científicas De Investigación

Antimalarial Activity

A study by Barlin and Tan (1985) discusses the synthesis of new N4-substituted 7-bromo-1,5-naphthyridin-4-amines with significant antimalarial activity. These compounds demonstrated the potential to cure mice infected with Plasmodium vinckei vinckei when administered in a single dose of 200 mg/kg, suggesting their effectiveness as antimalarial agents (Barlin & Tan, 1985).

Synthesis and Properties of Fluorescent Models

Lopez and Abelt (2012) reported on the synthesis and photophysical properties of compounds structurally similar to cholesterol with PRODAN-like cores, prepared from bromonaphthylamines. These compounds are notable for their solvent polarity sensing capabilities, indicating their potential application in biological imaging and studies on cell membrane dynamics (Lopez & Abelt, 2012).

Organic Synthesis Applications

Strada et al. (2019) leveraged the properties of 7-bromo-2-naphthol as an organic photoacid in organic synthesis for the preparation of benzyl sulfides and polycyclic amines. This highlights the role of bromo-naphthols in facilitating novel synthetic routes for chemical compounds, potentially useful in medicinal chemistry and materials science (Strada, Fredditori, Zanoni, & Protti, 2019).

Inhibition of Efflux Pumps in Multiresistant Bacteria

A study by Oliveira-Tintino et al. (2020) explored the inhibitory action of 1,8-naphthyridine sulfonamides, including derivatives of 7-bromo-1,5-naphthyridin-2(1H)-one, against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This suggests their potential as a novel approach to combat antibiotic resistance in bacteria (Oliveira-Tintino et al., 2020).

Propiedades

IUPAC Name |

7-bromo-3,4-dihydro-1H-1,5-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h3-4H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYSFHGZOHFGBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1N=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988808.png)

![1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2988812.png)

![(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2988820.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2988821.png)

![2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2988823.png)

![(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propyl]but-2-enamide](/img/structure/B2988826.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2988827.png)